3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea
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Overview
Description
3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a furan-2-ylmethyl group, and a pyridin-2-ylmethyl group attached to a urea backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea typically involves the reaction of 2-chlorobenzyl isocyanate with furan-2-ylmethylamine and pyridin-2-ylmethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated through filtration and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-3-ylmethyl)urea: Similar structure but with a different position of the pyridinyl group.
3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-4-ylmethyl)urea: Similar structure but with a different position of the pyridinyl group.
3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)thiourea: Similar structure but with a thiourea backbone instead of urea.
Uniqueness
The uniqueness of 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-16-8-1-2-9-17(16)21-18(23)22(13-15-7-5-11-24-15)12-14-6-3-4-10-20-14/h1-11H,12-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEXLTMGWGTMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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